4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Overview
Description
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the pentafluoroethyl group in this compound imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine typically involves the introduction of the pentafluoroethyl group into the triazine ring. One common method is the reaction of 2-amino-4-chloro-1,3,5-triazine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group in the triazine ring can be substituted with other nucleophiles such as halides, thiols, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine), thiols, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated triazines, while oxidation reactions can produce triazine oxides.
Scientific Research Applications
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoroethyl-1,3,5-triazin-2-amine: Similar structure but with a trifluoroethyl group instead of a pentafluoroethyl group.
Hexafluoroethyl-1,3,5-triazin-2-amine: Contains a hexafluoroethyl group, offering different chemical properties.
Perfluoroalkyl-1,3,5-triazines: A broader class of compounds with varying lengths of perfluoroalkyl chains.
Uniqueness
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is unique due to the specific properties imparted by the pentafluoroethyl group. This group enhances the compound’s stability, lipophilicity, and reactivity, making it distinct from other fluorinated triazines. Its unique properties make it valuable in applications where high stability and specific interactions with biological targets are required.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVKKVSZWPNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)N)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022932 | |
Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-43-9 | |
Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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